

An In-depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone

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Compound of Interest

Compound Name: 6-Acetyl-2(3H)-benzothiazolone

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IUPAC Name: 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one

This technical guide provides a comprehensive overview of **6-Acetyl-2(3H)-benzothiazolone**, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, and spectral characterization, and discusses the broader biological context of the benzothiazolone scaffold.

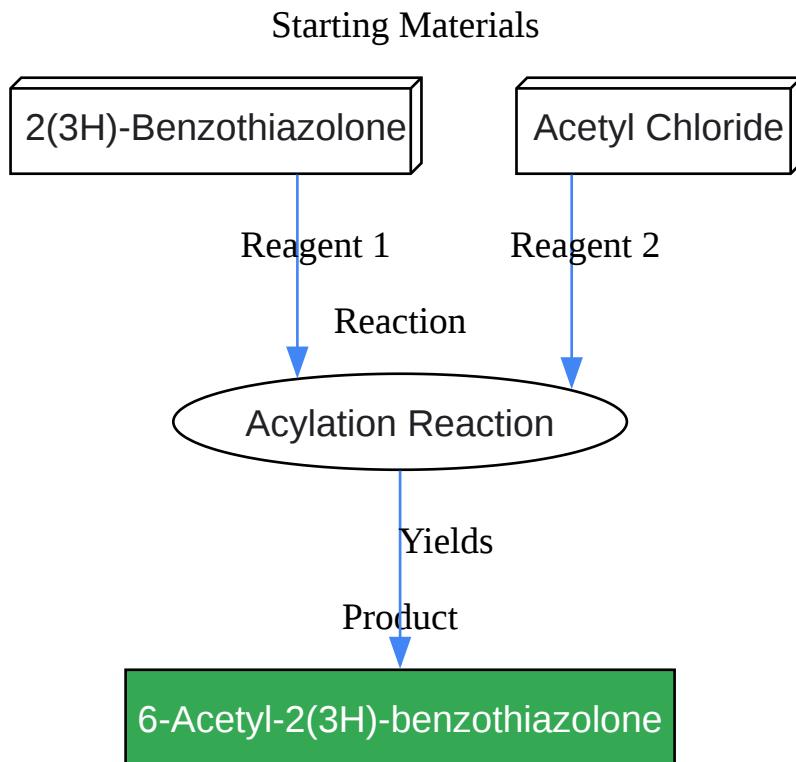
Chemical and Physical Properties

6-Acetyl-2(3H)-benzothiazolone is a derivative of the benzothiazole family, characterized by an acetyl group at the 6-position of the benzothiazolone core. Its fundamental properties are summarized below.

| Property | Value | References |
|-------------------|--|---------------------|
| IUPAC Name | 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one | [1] |
| Synonyms | 6-acetyl-3H-1,3-benzothiazol-2-one, 6-acetyl-2-benzothiazolinone | [1] |
| CAS Number | 133044-44-7 | [1] |
| Molecular Formula | C ₉ H ₇ NO ₂ S | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| Appearance | White to pale cream powder | [1] |
| Melting Point | 189-190 °C | [2] |

Synthesis of 6-Acetyl-2(3H)-benzothiazolone

The synthesis of **6-Acetyl-2(3H)-benzothiazolone** can be achieved through the acylation of 2(3H)-benzothiazolone. A general synthetic workflow is presented below.



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Caption: Synthetic workflow for **6-Acetyl-2(3H)-benzothiazolone**.

Experimental Protocol: Acylation of 2(3H)-benzothiazolone

This protocol is based on the synthetic route described for the preparation of **6-Acetyl-2(3H)-benzothiazolone**[\[2\]](#).

Materials:

- 2(3H)-benzothiazolone (6 g, 0.04 mol)
- Acetyl chloride (4.3 mL, 0.06 mol)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (for crystallization)

- Ice

Procedure:

- To a suitable reaction vessel, add 2(3H)-benzothiazolone (6 g, 0.04 mol).
- Add acetyl chloride (4.3 mL, 0.06 mol) to the reaction vessel.
- Allow the acylation reaction to proceed. The original literature suggests this is a standard acylation, likely a Friedel-Crafts acylation, which may require a Lewis acid catalyst, though not explicitly stated in the summary[2].
- Upon completion of the reaction, pour the reaction mixture onto ice.
- Add concentrated HCl (30 mL) to the ice-mixture to precipitate the crude product.
- Collect the crude product by filtration.
- Air-dry the collected solid.
- Recrystallize the crude product from ethanol to yield pure **6-Acetyl-2(3H)-benzothiazolone**.

Yield: 7.35 g (48%)[2].

A more general and modern approach for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives involves microwave irradiation (MWI), which has been shown to shorten reaction times compared to conventional heating[3].

Spectral Data

The structural confirmation of **6-Acetyl-2(3H)-benzothiazolone** is achieved through spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--------------------|
| 1700 | Lactam C=O stretch |
| 1650 | Ketone C=O stretch |

Data sourced from Bilginer et al. (2019)[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

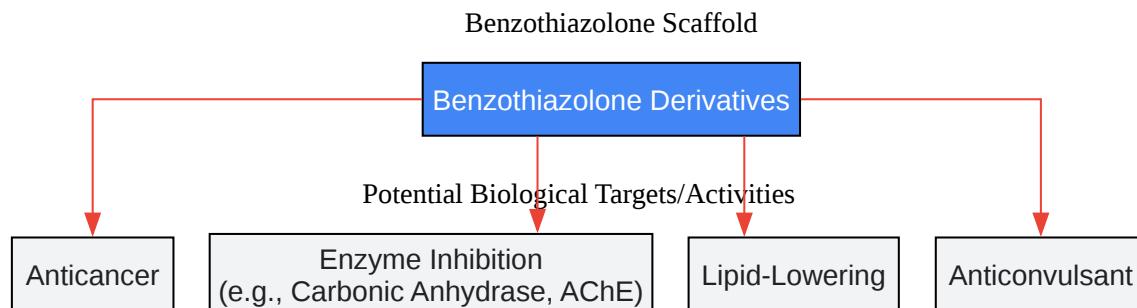
¹H NMR spectroscopy confirms the proton environment of the molecule. The following data was reported for a derivative of the title compound, which provides insight into the expected chemical shifts[2].

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|--------------------------------|--------------|-------------|----------------------------------|
| 3.83 | s | 3H | OCH ₃ (of derivative) |
| 3.87 | s | 6H | OCH ₃ (of derivative) |
| 7.03 | d | 1H | Aromatic H |
| 7.26 | d | 1H | Aromatic H |
| 7.40 | dd | 1H | Aromatic H |
| 7.53 | d | 1H | Aromatic H |

Note: This data is for a chalcone derivative of **6-Acetyl-2(3H)-benzothiazolone** and is provided for illustrative purposes. The acetyl group protons (CH₃) of the title compound would be expected to appear as a singlet around 2.40 ppm[4].

Biological Activity and Potential Applications

While specific biological activity data for **6-Acetyl-2(3H)-benzothiazolone** is limited in the available literature, the benzothiazolone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities[5][6]. Derivatives of 2(3H)-benzothiazolone have been investigated for various therapeutic applications.

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Caption: Biological activities of the benzothiazolone scaffold.

Anticancer Activity

Numerous benzothiazole derivatives have been identified as potent and selective antitumor agents. They have shown efficacy against breast, ovarian, colon, and renal cancer cell lines[5] [6][7]. The mechanism of action for some of these compounds is novel and continues to be an area of active research[7]. Chalcones derived from **6-acetyl-2(3H)-benzothiazolone** have demonstrated concentration-dependent cytotoxic effects at micromolar concentrations against various tumor cell lines[2].

Enzyme Inhibition

The benzothiazole nucleus is a key component in various enzyme inhibitors.

- Carbonic Anhydrase (CA) Inhibition: Benzothiazole-chalcones have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II)[8]. The inhibition of tumor-associated CAs is a promising strategy for developing anticancer agents against hypoxic tumors[5].
- Acetylcholinesterase (AChE) Inhibition: Dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) containing a benzothiazole core have been designed as a potential treatment for Alzheimer's disease[9].

Other Pharmacological Activities

- **Lipid-Lowering Properties:** Acyl-substituted 2(3H)-benzothiazolones, such as the structurally similar 6-benzoyl-2(3H)-benzothiazolone, have been evaluated for their lipid-lowering effects in mice[10].
- **Sigma Receptor Ligands:** Certain derivatives of 2(3H)-benzothiazolone have been identified as potent and selective ligands for sigma1 receptors, which are implicated in various neurological functions. These compounds have shown anticonvulsant activity in animal models[11].

Conclusion

6-Acetyl-2(3H)-benzothiazolone is a readily synthesizable compound belonging to the pharmacologically significant benzothiazole class. While detailed biological studies on this specific molecule are not widely published, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel chalcones and other derivatives with potential therapeutic applications, particularly in oncology and neuropharmacology. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of **6-Acetyl-2(3H)-benzothiazolone** and its derivatives.

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